
3-(Bromoethynyl)-1-hepten-3-ol
Vue d'ensemble
Description
3-(Bromoethynyl)-1-hepten-3-ol is an organic compound characterized by the presence of a bromoethynyl group attached to a hepten-3-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromoethynyl)-1-hepten-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as hept-1-yne and bromine.
Bromination: The hept-1-yne undergoes bromination to introduce the bromoethynyl group. This step is carried out under controlled conditions to ensure selective bromination.
Hydration: The resulting bromoethynyl intermediate is then subjected to hydration to form the hepten-3-ol structure. This step may involve the use of catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and hydration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromoethynyl)-1-hepten-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromoethynyl group to other functional groups such as alkenes or alkanes.
Substitution: The bromoethynyl group can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
3-(Bromoethynyl)-1-hepten-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Bromoethynyl)-1-hepten-3-ol involves its interaction with specific molecular targets. The bromoethynyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloroethynyl)-1-hepten-3-ol: Similar structure but with a chloroethynyl group instead of bromoethynyl.
3-(Iodoethynyl)-1-hepten-3-ol: Contains an iodoethynyl group, offering different reactivity and properties.
3-(Fluoroethynyl)-1-hepten-3-ol: Features a fluoroethynyl group, which can influence its chemical behavior.
Uniqueness
3-(Bromoethynyl)-1-hepten-3-ol is unique due to the presence of the bromoethynyl group, which imparts distinct reactivity and potential applications. The bromine atom’s size and electronegativity influence the compound’s chemical properties, making it suitable for specific reactions and applications that other halogenated analogs may not achieve.
Propriétés
IUPAC Name |
3-(2-bromoethynyl)hept-1-en-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c1-3-5-6-9(11,4-2)7-8-10/h4,11H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDYSNVOHNGRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=C)(C#CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905815 | |
| Record name | 3-(Bromoethynyl)hept-1-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100860-63-7 | |
| Record name | 1-Hepten-3-ol, 3-(bromoethynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100860637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Bromoethynyl)hept-1-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


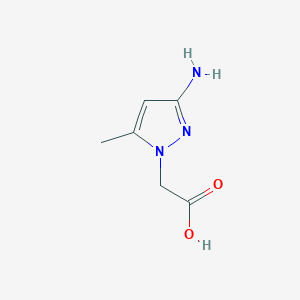
![5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3362683.png)
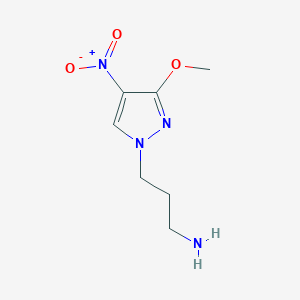
![(2E)-3-{1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B3362708.png)
![(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3362714.png)
![2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3362721.png)

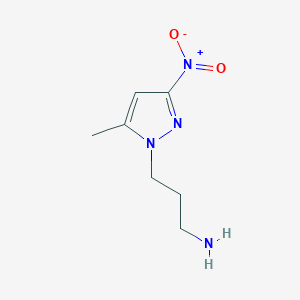
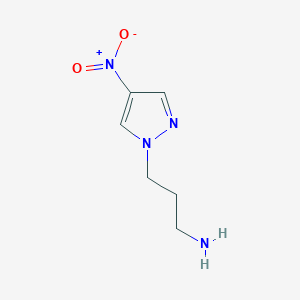

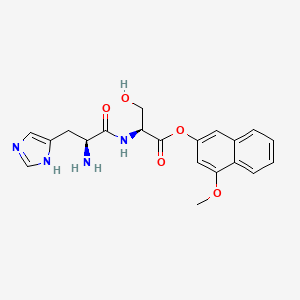
![2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene](/img/structure/B3362780.png)
![N-[(4-Fluorophenyl)methyl]carbamimidothioic acid methyl ester](/img/structure/B3362786.png)
![5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3362789.png)
